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5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine Documentation Hub

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  • Product: 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine
  • CAS: 1268522-21-9

Core Science & Biosynthesis

Exploratory

The Pyrazolo-Pyridine Core: A Privileged Scaffold for Novel Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Versatile Kinase Inhibitor Scaffold In the landscape of targeted therapy, particularly in oncology,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Kinase Inhibitor Scaffold

In the landscape of targeted therapy, particularly in oncology, protein kinases have emerged as pivotal targets. The dysregulation of these enzymes, which catalyze the phosphorylation of substrate proteins, is a hallmark of numerous cancers. Small-molecule kinase inhibitors, often designed as ATP-mimetics, have revolutionized cancer treatment. Among the myriad of heterocyclic cores explored in kinase drug discovery, the pyrazolo-pyridine scaffold has gained significant attention as a "privileged" structure.[1][2] Its resemblance to the natural purine core of ATP allows it to effectively bind to the hinge region of the kinase ATP-binding pocket.[3] This guide provides a comprehensive technical overview of the design, synthesis, structure-activity relationships (SAR), and therapeutic applications of novel kinase inhibitors based on the pyrazolo-pyridine core. Several compounds containing this scaffold have already been approved for clinical use or are in late-stage clinical trials, including selpercatinib, glumetinib, camonsertib, and olverembatinib, underscoring the therapeutic potential of this chemical class.[2][3][4]

The Pyrazolo-Pyridine Isomers: A Foundation for Diverse Inhibitor Design

The fusion of a pyrazole and a pyridine ring can result in several isomers, with the most explored in kinase inhibitor design being the pyrazolo[1,5-a]pyridine, pyrazolo[3,4-b]pyridine, and pyrazolo[4,3-c]pyridine cores. Each isomer presents unique electronic properties and substitution vectors, allowing for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

Diagram 1: Core Isomers of the Pyrazolo-Pyridine Scaffold

G cluster_0 Pyrazolo[1,5-a]pyridine cluster_1 Pyrazolo[3,4-b]pyridine cluster_2 Pyrazolo[4,3-c]pyridine pyrazolo[1,5-a]pyridine pyrazolo[1,5-a]pyridine pyrazolo[3,4-b]pyridine pyrazolo[3,4-b]pyridine pyrazolo[4,3-c]pyridine pyrazolo[4,3-c]pyridine G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RET RET Receptor RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Selpercatinib Selpercatinib Selpercatinib->RET Inhibits

Sources

Foundational

An In-depth Technical Guide to the Solubility of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine in DMSO and Methanol

This guide provides a comprehensive technical overview of the solubility of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with this compound and require a thorough understanding of its solubility characteristics. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and discuss the critical factors that can influence solubility measurements.

Introduction to 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine and the Significance of Solubility

5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic amine with a molecular formula of C₆H₅ClN₄ and a molecular weight of 168.58 g/mol .[1] Compounds with this pyrazolopyridine scaffold are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors and other therapeutic agents.[2]

In the early stages of drug discovery, understanding a compound's solubility is paramount. Poor solubility can lead to a myriad of challenges, including:

  • Inaccurate bioassay results: Undissolved compound can lead to an underestimation of its potency and efficacy.[3][4]

  • Poor bioavailability: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the bloodstream.

  • Difficulties in formulation: Developing a stable and effective dosage form is challenging for poorly soluble compounds.

Therefore, a precise determination of solubility in relevant solvents like DMSO and methanol is a critical first step in the characterization of any new chemical entity. DMSO is a powerful, polar aprotic solvent widely used to create high-concentration stock solutions for high-throughput screening and other in vitro assays.[5][6] Methanol, a polar protic solvent, is also frequently used in organic synthesis and as a co-solvent in various analytical and biological studies.[7][8]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When discussing solubility, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.[9][10][11]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves when a solution, typically in DMSO, is rapidly diluted into an aqueous buffer.[12][13][14] It is often determined in high-throughput settings and reflects the concentration at which a compound precipitates out of solution under these non-equilibrium conditions.[12] Kinetic solubility is a useful parameter in early drug discovery for identifying compounds that are likely to have solubility issues in biological assays.[14]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[9][11] It is the maximum concentration of a solute that can be dissolved in a solvent to form a saturated solution in the presence of excess solid. Thermodynamic solubility is a more rigorous and fundamental property of a compound and is essential for lead optimization and formulation development.[10][12]

The experimental protocols detailed in this guide will focus on the determination of thermodynamic solubility, which provides a more definitive measure of the compound's intrinsic solubility.

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[12][15] This method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period to ensure that equilibrium is reached.

Materials and Equipment
  • 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Methanol (ACS grade or higher)

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Microcentrifuge

  • Calibrated micropipettes

  • HPLC vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

Detailed Experimental Protocol

The following protocol outlines the steps for determining the thermodynamic solubility of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine in both DMSO and methanol.

Step 1: Preparation of a Saturated Solution

  • Accurately weigh approximately 5-10 mg of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine into a clean, dry 2 mL microcentrifuge tube.

  • Add a known volume (e.g., 1 mL) of the desired solvent (either DMSO or methanol) to the tube.

  • Cap the tube tightly and vortex vigorously for 1-2 minutes to ensure the compound is well-dispersed.

  • Place the tube in a temperature-controlled orbital shaker set at a constant temperature (e.g., 25°C).

  • Agitate the mixture for 24-48 hours to allow the solution to reach equilibrium. A longer incubation time may be necessary for some compounds.[16]

Step 2: Separation of Undissolved Solid

  • After the incubation period, visually inspect the tube to confirm the presence of undissolved solid, indicating that a saturated solution has been formed.

  • Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess solid.[5]

Step 3: Sample Preparation for Analysis

  • Carefully aspirate a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

  • Dilute the filtered supernatant with a suitable solvent (in which the compound is highly soluble, such as acetonitrile or a mobile phase component) to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). A series of dilutions may be necessary to find the optimal concentration.

Step 4: Quantification by HPLC

  • Prepare a series of calibration standards of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine of known concentrations in the same diluent used for the sample.

  • Analyze the calibration standards and the diluted sample by HPLC.

  • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the original solubility of the compound in the solvent by multiplying the determined concentration by the dilution factor.

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Visualization of Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the thermodynamic solubility determination workflow.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_analysis Analysis cluster_result Result A Weigh Compound B Add Solvent A->B C Vortex B->C D Incubate (24-48h) C->D E Centrifuge D->E F Collect Supernatant E->F G Filter F->G H Dilute G->H I HPLC Analysis H->I J Calculate Solubility I->J

Caption: Thermodynamic Solubility Determination Workflow.

Factors Influencing Solubility and Best Practices

Several factors can influence the outcome of a solubility experiment.[9] Adhering to best practices is crucial for obtaining accurate and reproducible results.

  • Compound Purity: The purity of the compound should be as high as possible, as impurities can affect its solubility.

  • Solvent Quality: Use high-purity, anhydrous solvents. The presence of water, particularly in DMSO, can impact the solubility of some compounds.[17]

  • Temperature Control: Solubility is temperature-dependent. Therefore, it is essential to maintain a constant and accurately controlled temperature throughout the experiment.

  • Equilibration Time: Ensure that sufficient time is allowed for the solution to reach equilibrium. For some crystalline compounds, this may take longer than 24 hours.

  • pH (for aqueous solutions): While not directly applicable to pure DMSO or methanol, the pH of aqueous solutions is a critical determinant of the solubility of ionizable compounds.

Conclusion

Determining the solubility of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine in DMSO and methanol is a fundamental step in its characterization for research and drug development purposes. By following the detailed protocols and adhering to the best practices outlined in this guide, researchers can obtain reliable and accurate thermodynamic solubility data. This information is invaluable for guiding subsequent experiments, from in vitro screening to formulation development, and ultimately contributes to the successful advancement of promising therapeutic candidates.

References

  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
  • Benchchem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 649-655.
  • Volkov, I., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • Grishina, M. A., et al. (2020). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 25(19), 4485.
  • Glube, N., & Flanagan, D. R. (2017). Thermodynamic vs. kinetic solubility: Knowing which is which. Dissolution Technologies, 24(3), 6-11.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • ChemicalBook. (n.d.). 5-CHLORO-1H-PYRAZOLO[4,3-B]PYRIDIN-3-AMINE.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5134.
  • ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..?
  • ChemRxiv. (2024). Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis.
  • Molteni, L., et al. (2023). Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems. European Journal of Organic Chemistry, 26(44), e202301106.
  • Advanced ChemBlocks. (n.d.). 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine.
  • Kozikowski, B. A., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 995-1002.
  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Hermanowicz, P., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][5][9][13]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 24(13), 10984.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine for Kinase Inhibitor Discovery

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic synthesis, functionalization, and application of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine , a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic synthesis, functionalization, and application of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine , a privileged scaffold for Type I and Type II kinase inhibitors.

Introduction: The Scaffold Advantage

In the landscape of kinase inhibitor design, the pyrazolo[4,3-b]pyridine core serves as a critical bioisostere of adenine. Unlike its more common isomer, pyrazolo[3,4-b]pyridine (7-azaindazole), the [4,3-b] system (often termed 4-azaindazole) offers a distinct vector profile for substituent exit from the ATP-binding pocket.

The 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine derivative is particularly valuable because it provides three orthogonal points of diversity:

  • C3-Amine: A donor-acceptor motif for hydrogen bonding with the kinase hinge region (e.g., interaction with the gatekeeper residue).

  • C5-Chlorine: An activated handle for Suzuki/Buchwald couplings to access the hydrophobic back-pocket or solvent-front regions.

  • N1-Nitrogen: A site for solubilizing groups or controlling binding kinetics.

Structural Logic & Retrosynthesis

The synthesis hinges on the correct selection of the pyridine precursor to ensure the [4,3-b] fusion rather than the [3,4-b] isomer.

Retrosynthesis Target 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine (Target Scaffold) Pyridine 3,6-dichloro-2-pyridinecarbonitrile (Critical Precursor) Pyridine->Target Regioselective S_NAr & Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Target WrongPrecursor 2,6-dichloro-3-pyridinecarbonitrile (Common Trap) WrongProduct 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (Wrong Isomer) WrongPrecursor->WrongProduct Yields [3,4-b] Isomer

Figure 1: Retrosynthetic logic distinguishing the target [4,3-b] scaffold from the common [3,4-b] isomer.

Protocol 1: Core Synthesis (The Heterocycle Formation)

Objective: Synthesize the 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine core from 3,6-dichloropicolinonitrile.

Mechanism & Rationale

The reaction proceeds via an initial nucleophilic aromatic substitution (


) of the chlorine at the C3 position of the pyridine ring by hydrazine, followed by an intramolecular cyclization onto the C2-nitrile.
  • Why C3? The C3 position in 3,6-dichloropicolinonitrile is activated by the electron-withdrawing nitrile group at C2 and the pyridine nitrogen.

  • Why not C6? While C6 is ortho to the pyridine nitrogen, the C3 position is kinetically favored for hydrazine attack due to the "ortho-effect" and proximity to the nitrile, forming the 5-membered ring.

Materials
  • Precursor: 3,6-Dichloro-2-pyridinecarbonitrile (CAS: 351714-03-7).

  • Reagent: Hydrazine monohydrate (64-65%

    
    ).
    
  • Solvent: Ethanol (absolute) or n-Butanol (for higher temperature).

  • Workup: Water, Ethyl Acetate.

Step-by-Step Procedure
  • Preparation: Dissolve 3,6-dichloro-2-pyridinecarbonitrile (10.0 g, 57.8 mmol) in absolute Ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add Hydrazine monohydrate (8.7 g, 173 mmol, 3.0 eq) dropwise at room temperature. Note: Exothermic reaction.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by LCMS for the disappearance of starting material (
    
    
    
    173) and formation of product (
    
    
    169, [M+H]+).
  • Quench & Isolation:

    • Cool the reaction to room temperature.[1]

    • Pour the mixture into ice-cold water (300 mL).

    • Stir for 30 minutes to allow the precipitate to mature.

  • Purification: Filter the solid, wash with cold water (

    
     mL) and cold diethyl ether (
    
    
    
    mL) to remove hydrazine traces. Dry under vacuum at
    
    
    .

Yield Expectation: 75–85% as a yellow/off-white solid. Validation:


 NMR (DMSO-

) should show the disappearance of the C3-pyridine proton and the appearance of a broad

signal (~5.5–6.0 ppm) and the pyrazole NH (~12.0 ppm).

Protocol 2: C5-Functionalization (The "Tail" Synthesis)

The chlorine at the C5 position is highly reactive toward Pd-catalyzed cross-coupling due to its position ortho to the pyridine nitrogen. This allows for the introduction of aryl, heteroaryl, or alkyl groups to target the kinase hydrophobic pocket.

Reaction Class: Suzuki-Miyaura Coupling.

Optimized Conditions Table
ComponentReagent/ConditionRationale
Catalyst

or


is robust for standard aryl boronic acids.

is required for sterically hindered or heteroaryl partners.
Base

(2M aq) or

Inorganic bases facilitate the transmetallation step.
Solvent 1,4-Dioxane/Water (4:1)The aqueous component is crucial for dissolving the base and boronic acid.
Temperature

High temperature required to overcome the activation energy of the aryl chloride oxidative addition.
Procedure
  • Charge: In a microwave vial or pressure tube, combine the scaffold (1.0 eq), Boronic Acid/Ester (1.2 eq), and Base (3.0 eq).

  • Degas: Add solvent (Dioxane/Water 4:1) and sparge with Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Catalyst: Add Pd catalyst (0.05 eq) quickly and seal the vessel.

  • Reaction: Heat at

    
     for 2–12 hours (or 30 min in microwave).
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (MeOH/DCM gradient).
    

Protocol 3: C3-Amine Functionalization (Hinge Binder)

To create a potent kinase inhibitor, the C3-amine is often converted into a urea or amide to establish a "Donor-Acceptor-Donor" (DAD) motif complementary to the kinase hinge region.

Target: Urea Formation (e.g., for Type II inhibitors).

Method A: Isocyanate Addition
  • Reagents: Aryl Isocyanate (1.1 eq), TEA (1.5 eq), THF/DCM.

  • Procedure: Stir at

    
     to RT. The product often precipitates out.
    
  • Note: If the amine is unreactive due to the electron-poor pyridine ring, use Method B .

Method B: Carbamate Activation (Phenyl Chloroformate)
  • Activation: React the scaffold (1.0 eq) with Phenyl Chloroformate (1.1 eq) and Pyridine (2.0 eq) in THF at

    
     to form the phenyl carbamate intermediate.
    
  • Displacement: Add the requisite amine (

    
    , 1.2 eq) and DIEA (3.0 eq). Heat to 
    
    
    
    .
  • Result: This yields the unsymmetrical urea with high purity.

Workflow Visualization

Workflow cluster_protection Optional Path Start 3,6-Dichloro-2-CN Core 5-Cl-Pyrazolo[4,3-b]pyridin-3-amine Start->Core Hydrazine, EtOH Coupled C5-Aryl Intermediate Core->Coupled Suzuki (C5-Cl) Protected N1-SEM Protected Core->Protected SEM-Cl, NaH Final Final Kinase Inhibitor (Urea/Amide) Coupled->Final Urea Formation (C3-NH2) Coupled->Final Deprotection (TFA) Protected->Coupled Suzuki

Figure 2: Synthetic workflow for converting the pyridine precursor into a functionalized kinase inhibitor.

Troubleshooting & Expert Tips

  • Regioselectivity of N-Alkylation:

    • The pyrazole

      
       is the thermodynamic site for alkylation. However, transient protection (e.g., THP, SEM) is recommended during C5-coupling to prevent catalyst coordination to the pyrazole nitrogens.
      
    • Tip: If solubility is an issue during Suzuki coupling, protect N1 with a THP group; it is easily removed with mild acid (HCl/MeOH) later.

  • C3-Amine Reactivity:

    • The C3-amine is less nucleophilic than a standard aniline due to the electron-withdrawing pyridine ring.

    • Solution: When forming amides, use strong coupling agents like HATU or convert the carboxylic acid to an acid chloride. For ureas, the phenyl carbamate method (Method B above) is superior to direct isocyanate coupling for sterically hindered partners.

  • Isomer Confirmation:

    • Always verify the core structure using 2D NMR (HMBC). In the [4,3-b] system, the C5 proton (if unfunctionalized) will show coupling to the Pyridine Nitrogen, distinct from the [3,4-b] isomer.

References

  • Discovery and Synthesis of Pyrazolo[4,3-b]pyridines: Engers, D. W., et al. "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)."[1][2][3] ACS Chemical Neuroscience, 2016.[2] [Link][2]

  • General Synthesis of Amino-Pyrazolo-Pyridines: Lynch, B. M., et al. "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra."[4] Canadian Journal of Chemistry, 1988. (Provides foundational mechanistic insight into the hydrazine cyclization of halo-cyano-pyridines). [Link]

  • Kinase Inhibitor Scaffold Reviews: Laha, J. K., et al. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy."[5] RSC Medicinal Chemistry, 2023. [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine

Introduction Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern medicinal chemistry and drug development, enabling the construction of complex aryl and heteroaryl structures.[1] This applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern medicinal chemistry and drug development, enabling the construction of complex aryl and heteroaryl structures.[1] This application note provides a detailed guide to the SNAr on 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine, a privileged scaffold found in numerous biologically active compounds.[2][3] The pyrazolopyridine core is of significant interest due to its prevalence in pharmaceuticals, including kinase inhibitors and anxiolytic drugs.[2]

The presence of the electron-deficient pyridine ring, further activated by the fused pyrazole system, renders the C5-chloro position susceptible to nucleophilic attack. This guide will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols for various classes of nucleophiles, and offer insights into reaction optimization and product characterization.

Mechanistic Overview: The Addition-Elimination Pathway

The SNAr reaction on 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine proceeds through a well-established two-step addition-elimination mechanism.[4][5][6]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine leaving group (the ipso-carbon). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][7][8] The electron-withdrawing nature of the pyridine nitrogen and the fused pyrazole ring is crucial for stabilizing this intermediate, thereby facilitating the initial attack.[5][7]

  • Elimination of the Leaving Group: In the second, typically faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the heterocyclic ring is restored, yielding the final substituted product.[5][6]

The overall rate of the SNAr reaction is primarily dependent on the rate of formation of the Meisenheimer complex, which is influenced by the nucleophilicity of the attacking species, the electronic properties of the heterocyclic ring, and the reaction conditions.[9]

SNAr_Mechanism reactant 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition (Rate-determining) product 5-substituted-1H-pyrazolo[4,3-b]pyridin-3-amine + Cl⁻ intermediate->product Elimination

Caption: General mechanism of the SNAr reaction.

Experimental Design & Protocols

Materials and Reagents
  • Substrate: 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine

  • Nucleophiles:

    • Amines: Primary and secondary aliphatic or aromatic amines (e.g., morpholine, piperidine, aniline derivatives).

    • Alcohols/Phenols: Aliphatic alcohols or substituted phenols (e.g., methanol, phenol).

    • Thiols: Aliphatic or aromatic thiols (e.g., thiophenol, benzyl mercaptan).[10]

  • Bases:

    • For Amines: Potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).

    • For Alcohols/Thiols: Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃).[10]

  • Solvents:

    • Polar Aprotic (Recommended): N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), N-methyl-2-pyrrolidone (NMP).[9][10][11] These solvents are effective at solvating cations, leaving the nucleophilic anion more reactive.[11]

    • Ethereal Solvents (for strong bases like NaH): Anhydrous tetrahydrofuran (THF), 1,4-dioxane.

  • Standard Laboratory Glassware and Equipment: Round-bottom flasks, condensers, magnetic stirrers, heating mantles, inert atmosphere setup (nitrogen or argon), TLC plates, and purification apparatus (column chromatography or recrystallization).

General Reaction Setup Workflow

workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Weigh Substrate & Nucleophile prep_solvent Add Anhydrous Solvent prep_reagents->prep_solvent prep_base Add Base (if required) prep_solvent->prep_base heat Heat to Desired Temperature (e.g., 80-150 °C) prep_base->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench Reaction monitor->quench Upon Completion extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify optimization_tree start Initial Reaction Setup check_completion Reaction Complete? start->check_completion increase_temp Increase Temperature (e.g., by 20 °C increments) check_completion->increase_temp No (Slow/Incomplete) success Isolate & Purify Product check_completion->success Yes increase_temp->check_completion stronger_base Use a Stronger Base (e.g., K₂CO₃ → NaH) increase_temp->stronger_base If Temp > 150 °C stronger_base->check_completion change_solvent Change Solvent (e.g., ACN → DMF/DMSO) stronger_base->change_solvent If still no reaction change_solvent->check_completion increase_conc Increase Concentration change_solvent->increase_conc Consider as final option increase_conc->check_completion

Sources

Method

Application Note: Suzuki-Miyaura Coupling of 5-Chloro-pyrazolo[1,5-a]pyridine

Here is a detailed Application Note and Protocol guide for Suzuki-Miyaura coupling reactions involving 5-chloro-pyrazolo[1,5-a]pyridine. Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for Suzuki-Miyaura coupling reactions involving 5-chloro-pyrazolo[1,5-a]pyridine.

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., p38, MK2). While the C-3 position is easily functionalized via electrophilic aromatic substitution (SEAr), the C-5 position (located on the pyridine ring) presents a significant synthetic challenge.

The 5-chloro substituent is electronically deactivated and sterically sensitive. Unlike its bromo- or iodo-counterparts, 5-chloro-pyrazolo[1,5-a]pyridine resists oxidative addition with standard palladium catalysts (e.g., Pd(PPh₃)₄), often leading to recovered starting material or hydrodehalogenation byproducts.

This guide details two validated protocols:

  • Method A (Standard): For activated boronic acids.

  • Method B (Advanced): Utilizing Buchwald Precatalysts (XPhos Pd G2) for challenging, electron-deficient, or sterically hindered substrates.

Chemical Context & Mechanistic Insight

The "5-Chloro" Challenge

The 5-position of pyrazolo[1,5-a]pyridine corresponds to the gamma-position relative to the bridgehead nitrogen. While the fused system is aromatic, the pyridine ring retains electron-deficient character.

  • Bond Strength: The C(sp²)–Cl bond is significantly stronger (~96 kcal/mol) than C–Br (~81 kcal/mol).

  • Electronic Bias: The bridgehead nitrogen donates electron density into the pyrazole ring (C-3), leaving the pyridine ring (C-5) relatively electron-poor. However, it is not sufficiently electron-poor to undergo facile S_NAr, nor is it electron-rich enough to facilitate easy oxidative addition without electron-rich ligands.

Reaction Pathway Visualization

The critical bottleneck is the Oxidative Addition (OA) step. Standard phosphines (PPh₃) lack the electron density to insert into the 5-Cl bond efficiently. Bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos) are required to drive this step.

ReactionMechanism cluster_0 Critical Failure Point Start Pd(0) Active Species OA_Complex Oxidative Addition (Rate Limiting for Cl) Start->OA_Complex + Substrate Substrate 5-Cl-Pyrazolo[1,5-a]pyridine Transmetal Transmetallation (Boronic Acid + Base) OA_Complex->Transmetal + Ar-B(OH)2 / Base RE_Complex Reductive Elimination Transmetal->RE_Complex RE_Complex->Start Regeneration Product C5-Arylated Product RE_Complex->Product

Figure 1: Catalytic cycle highlighting Oxidative Addition as the rate-determining step for 5-chloro substrates.

Experimental Protocols

Materials & Reagents
  • Substrate: 5-chloro-pyrazolo[1,5-a]pyridine (Commercial or synthesized via cycloaddition of

    
    -aminopyridinium salts).
    
  • Boronic Acids: Aryl/Heteroaryl boronic acids (1.2 – 1.5 equiv).

  • Solvents: 1,4-Dioxane (anhydrous), Water (degassed).

  • Base: K₃PO₄ (tribasic potassium phosphate) or Cs₂CO₃.

Method A: Standard Conditions (Activated Partners)

Use this protocol only if the boronic acid is electron-rich or the substrate has activating groups (e.g., esters at C-2/C-3).

  • Setup: Charge a microwave vial with 5-chloro-pyrazolo[1,5-a]pyridine (1.0 equiv), Boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

  • Base: Add Cs₂CO₃ (2.0 equiv).

  • Degas: Sparge with Argon for 5 minutes. Cap the vial.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Checkpoint: Monitor by LCMS. If conversion < 50% after 4 hours, switch to Method B.

Method B: Advanced Protocol (The "Problem Solver")

Recommended for unactivated 5-chloro substrates, heteroaryl boronic acids, or scale-up. This protocol utilizes the Buchwald G2 precatalyst system.

Rationale: XPhos Pd G2 generates the active monoligated Pd(0)-XPhos species at low temperature, preventing catalyst decomposition and promoting insertion into the difficult C–Cl bond.

Step-by-Step Procedure:
  • Charge Reagents: In a glovebox or under active Argon flow, add the following to a reaction vessel:

    • 5-chloro-pyrazolo[1,5-a]pyridine (1.0 equiv, e.g., 100 mg)[1]

    • Organoboron reagent (1.5 equiv)

    • XPhos Pd G2 (2–5 mol%)

    • XPhos (free ligand, 2–5 mol% - optional but recommended for stability)

    • K₃PO₄ (finely ground, 3.0 equiv)

  • Solvent Addition:

    • Add THF:Water (10:1) or 1,4-Dioxane:Water (4:1) .

    • Note: Concentration should be 0.1 M – 0.25 M.

  • Degassing:

    • Sparge the mixture with Argon for 10 minutes. Oxygen is the primary cause of stalling in these reactions.

  • Reaction:

    • Thermal: Heat at 80–100°C for 2–6 hours.

    • Microwave (Preferred): 100°C for 30–60 minutes.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash with water and brine.

    • Scavenging (Critical): Add SiliaMetS® Thiol or equivalent Pd-scavenger resin and stir for 30 mins to remove residual Pd species (prevents isomerization/oxidation during purification).

    • Filter and concentrate.

  • Purification:

    • Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Optimization & Decision Logic

Use the following logic tree to select the appropriate conditions for your specific analog.

OptimizationLogic Start Start: 5-Cl-Pyrazolo[1,5-a]pyridine Check_C3 Is C-3 Position Substituted? Start->Check_C3 Branch_No No (C-3 is H) Check_C3->Branch_No No Branch_Yes Yes (C-3 is Br/I/EWG) Check_C3->Branch_Yes Yes Warning Risk: C-3 Electrophilic Activation Use Mild Base (K3PO4) Branch_No->Warning Check_Boron Boronic Acid Type? Branch_Yes->Check_Boron Warning->Check_Boron Type_Aryl Electron-Rich Aryl Check_Boron->Type_Aryl Phenyl/Tolyl Type_Het Heteroaryl / Electron-Poor Check_Boron->Type_Het Pyridyl/Indolyl Cond_A Method A: Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 100°C Type_Aryl->Cond_A Cond_B Method B: XPhos Pd G2, K3PO4 THF/H2O, 80°C Type_Het->Cond_B

Figure 2: Optimization Decision Tree for 5-chloro-pyrazolo[1,5-a]pyridine coupling.

Troubleshooting & Data Validation

Common Failure Modes
ObservationRoot CauseCorrective Action
No Conversion (SM remaining) Oxidative Addition failure.Switch to XPhos Pd G2 or BrettPhos Pd G3 . Increase temp to 120°C (microwave).
Protodeboronation Unstable boronic acid.Use Boronic Ester (Pinacol) or K-Trifluoroborate (BF3K) salts. Switch solvent to anhydrous n-Butanol.
Dehalogenation (Product is H) Hydride source present.Ensure solvent is degassed. Avoid alcohols (EtOH/MeOH) if using Pd(PPh3)4. Use Dioxane .
C-3 Arylation (Regio-scrambling) C-3 H is acidic/reactive.This is rare but possible under harsh basic conditions. Use K3PO4 (milder) instead of carbonates.
Analytical Checkpoints
  • TLC: 5-chloro starting material is usually UV active (254 nm). Product often fluoresces blue/green under 365 nm due to extended conjugation.

  • NMR: Watch for the shift of the proton at C-6 (adjacent to the Cl). Upon coupling, the doublet at ~6.8 ppm (typical for 6-H in 5-Cl precursors) will shift downfield and change multiplicity depending on the new ring.

References

  • Mechanistic Overview of Heteroaryl Chlorides

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Specific Scaffold Reactivity (Pyrazolo[1,5-a]pyridine)

    • Loidreau, Y., et al. (2018).[1] Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines.[2] RSC Advances, 8, 1494-1504. (Demonstrates C-Cl activation in related fused systems using XantPhos/Pd). Link

  • XPhos Pd G2 Protocol Validation

    • Bair, J. S., et al. (2013). Rapid, Homogeneous Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Heteroaryl Chlorides. Journal of the American Chemical Society, 135(44), 16302–16305. Link

  • General Suzuki Conditions

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Application

microwave-assisted synthesis of pyrazolo[4,3-b]pyridine derivatives

Application Note: Microwave-Assisted Synthesis of Pyrazolo[4,3-b]pyridine Derivatives Executive Summary The pyrazolo[4,3-b]pyridine scaffold represents a privileged but underutilized pharmacophore in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold represents a privileged but underutilized pharmacophore in medicinal chemistry, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. This specific ring system is a critical bioisostere for purines and has demonstrated high potency as an inhibitor of c-Met , CDK8 , and as a positive allosteric modulator of mGlu4 .

Traditional thermal synthesis of this core is often plagued by long reaction times, harsh conditions, and regioselectivity issues (often yielding the [3,4-b] or [1,5-a] isomers). This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to accelerate the rate-limiting cyclization steps. We provide a robust two-stage workflow: (1) Construction of the core via a modified Japp–Klingemann/SNAr sequence, and (2) Late-stage functionalization via Suzuki-Miyaura cross-coupling.

Scientific Rationale & Mechanism

The Isomer Challenge

Synthesizing pyrazolo-pyridines requires precise control over regiochemistry. The condensation of 3-aminopyrazoles with 1,3-dicarbonyls typically favors the [1,5-a] or [3,4-b] isomers due to the nucleophilicity of the exocyclic amine. To access the [4,3-b] isomer specifically, we utilize a strategy starting from 2-chloro-3-nitropyridines .[1][2] This route ensures the pyridine nitrogen is pre-positioned correctly relative to the pyrazole ring formation.

The Microwave Advantage

Microwave irradiation (2.45 GHz) provides direct energy transfer to the reaction mixture through dipolar polarization and ionic conduction .

  • SNAr Acceleration: The initial substitution of the 2-chloro-3-nitropyridine is an endothermic process with a high activation energy barrier. MW irradiation allows for rapid superheating of polar aprotic solvents (e.g., DMSO, DMF), increasing the effective collision frequency and reducing reaction times from hours to minutes.

  • Cyclization Efficiency: The final reductive cyclization involves ring closure that is entropically disfavored. The "hot spots" generated by MW irradiation promote the formation of the ordered transition state required for the bicyclic fusion.

Synthetic Strategy: The "Nitro-Pyridine" Route

We employ a convergent strategy involving a Nucleophilic Aromatic Substitution (


) followed by a Japp–Klingemann reaction and reductive cyclization.
Pathway Diagram

ReactionPathway cluster_0 Microwave Critical Steps Start 2-Chloro-3- nitropyridine Inter1 Intermediate A (Substituted Pyridine) Start->Inter1 Active Methylene Base, MW 100°C Hydrazone Hydrazone Intermediate Inter1->Hydrazone Diazo Coupling (Japp-Klingemann) Diazo Aryldiazonium Salt Diazo->Hydrazone Product Pyrazolo[4,3-b] pyridine Core Hydrazone->Product Reductive Cyclization MW 140°C

Figure 1: Strategic workflow for the regioselective synthesis of the [4,3-b] core. The microwave steps accelerate the initial substitution and the final ring closure.

Detailed Experimental Protocols

Protocol A: Core Synthesis via Modified Japp–Klingemann

Target: Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Reagents:

  • Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)

  • Nucleophile: Ethyl acetoacetate (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DBU (1.5 equiv)
    
  • Coupling Partner: Aryldiazonium tosylate (1.1 equiv)[3]

  • Solvent: DMF (dimethylformamide) or MeCN (acetonitrile)

Step-by-Step Methodology:

  • 
     Step (Microwave): 
    
    • In a 10 mL microwave vial, combine 2-chloro-3-nitropyridine (1 mmol), ethyl acetoacetate (1.2 mmol), and

      
       (2 mmol) in DMF (3 mL).
      
    • MW Settings: Heat to 100°C for 10 minutes (High absorption).

    • Note: Conventional heating requires 2-4 hours. MW achieves full conversion rapidly.[4]

    • Cool to room temperature. The intermediate (ethyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate) is formed.

  • Japp–Klingemann Coupling (One-Pot continuation):

    • To the same vial (or after a quick aqueous workup if DMF removal is desired), add the Aryldiazonium tosylate (1.1 mmol) and a weak base (sodium acetate).

    • Stir at room temperature for 30 minutes. The azo-coupling occurs, followed by deacylation to form the hydrazone intermediate .

  • Cyclization (Microwave):

    • Add a secondary amine catalyst (e.g., pyrrolidine, 0.5 equiv) to the hydrazone mixture.

    • MW Settings: Heat to 140°C for 15 minutes .

    • Mechanism:[2][3][5][6][7][8] Intramolecular nucleophilic attack of the hydrazone nitrogen onto the pyridine ring (displacing the nitro group or involving a rearrangement) typically requires high energy. MW drives this cyclization efficiently.

    • Workup: Pour into ice water, filter the precipitate, and wash with ethanol.

Yield Comparison: | Method | Time (


) | Time (Cyclization) | Overall Yield |
| :--- | :--- | :--- | :--- |
| Conventional  | 4 hours | 6-12 hours | 45-55% |
| Microwave  | 10 mins  | 15 mins  | 78-85%  |
Protocol B: Functionalization via Suzuki-Miyaura Coupling

Target: Introduction of biaryl diversity at the C-X position (assuming a halogenated starting material, e.g., 6-bromo-pyrazolo[4,3-b]pyridine).

Reagents:

  • Substrate: 6-bromo-pyrazolo[4,3-b]pyridine derivative (0.5 mmol)

  • Boronic Acid: Arylboronic acid (0.75 mmol)

  • Catalyst:

    
     or PEPPSI-iPr (3 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Vessel Preparation:

    • Charge a 2-5 mL microwave process vial with the substrate, boronic acid, and base.

    • Add the solvent mixture.[5]

    • Critical: Degas the solvent by bubbling nitrogen for 2 minutes before adding the Pd catalyst to prevent oxidation.

  • Microwave Parameters:

    • Temperature: 120°C

    • Hold Time: 10 minutes

    • Stirring: High

    • Pressure Limit: 15 bar (standard safety limit).

  • Workup:

    • Dilute with ethyl acetate, wash with brine.

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Workflow Diagram

SuzukiWorkflow Setup Vessel Setup (Substrate + Boronic Acid + Base) Degas Degas Solvent (N2 Bubble, 2 min) Setup->Degas CatAdd Add Pd Catalyst (PEPPSI-iPr or Pd(dppf)Cl2) Degas->CatAdd MW Microwave Irradiation 120°C, 10 min, Sealed CatAdd->MW Workup Extraction & Purification MW->Workup

Figure 2: Optimized workflow for rapid library generation using Suzuki coupling.

Troubleshooting & Optimization (Expert Insights)

  • Solvent Choice in

    
    :  While DMF is excellent for MW absorption, it can be difficult to remove. Acetonitrile (MeCN)  is a viable alternative if the reaction temperature is kept below 100°C (or in a pressurized vessel up to 120°C), simplifying workup.
    
  • Catalyst Deactivation: In the Suzuki protocol, if yields are low (<40%), it is often due to Pd-black formation. Switch to PEPPSI-iPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), which is highly stable under MW conditions and air-tolerant.

  • Regioselectivity Check: Always verify the [4,3-b] isomer using HMBC NMR. The key correlation is between the pyrazole NH (or N-alkyl) and the pyridine ring carbons. In [4,3-b], the bridgehead carbon is distinctively shifted compared to [3,4-b].

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Source:International Journal of Molecular Sciences (2023).[2] Context: Defines the core Japp-Klingemann/cyclization chemistry used in Protocol A. Link:[Link][1][9][10]

  • Microwave-assisted palladium mediated efficient synthesis of pyrazole fused heterocycles. Source:RSC Advances (2014). Context: Validates the use of microwave irradiation for accelerating reactions in pyrazolo-pyridine systems.[5][6][7][11][12][13] Link:[Link]

  • Biological evaluation of pyrazolo[3,4-b]pyridine derivatives (Comparative Context). Source:European Journal of Medicinal Chemistry (2012).[12] Context: Establishes the biological importance of the scaffold class (kinase inhibition). Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of SNAr reactions on 5-chloro-pyrazolo[4,3-b]pyridine

To: Research Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Support Center: Optimization of SNAr on 5-Chloro-pyrazolo[4,3-b]pyridine Core Directive & Executive Summary The Cha...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Support Center: Optimization of SNAr on 5-Chloro-pyrazolo[4,3-b]pyridine

Core Directive & Executive Summary

The Challenge: Functionalizing the 5-position of pyrazolo[4,3-b]pyridine via Nucleophilic Aromatic Substitution (SNAr) is electronically favorable but experimentally nuanced. The 5-chloro position is activated by the adjacent pyridine nitrogen (N4), making it susceptible to nucleophilic attack. However, the reaction often stalls due to "Anionic Deactivation" —a phenomenon where the acidic pyrazole NH is deprotonated, rendering the entire scaffold electron-rich and repelling the incoming nucleophile.

The Solution: Success relies on three pillars:

  • Masking the Pyrazole NH: Preventing anion formation.[1]

  • Solvent/Cation Tuning: Destabilizing the nucleophile ground state.[1]

  • Pathway Switching: moving to Buchwald-Hartwig conditions when the nucleophile is weak (pKa < 10).[1]

Mechanism & Critical Parameters

Electronic Activation Analysis

In the 1H-pyrazolo[4,3-b]pyridine system, the pyridine nitrogen is located at position 4.[1] The 5-chloro substituent is ortho to this nitrogen.[1][2]

  • Activation: The N4 atom withdraws electron density via induction (-I) and resonance (-M), stabilizing the Meisenheimer complex formed during the rate-determining step of SNAr.[1]

  • The Trap: If the N1-H (pyrazole) is unprotected, basic conditions (necessary for SNAr) will deprotonate it. The resulting N1-anion donates electron density into the ring system (+M), significantly raising the LUMO energy at C5 and killing reactivity.

Visualizing the Pathway

SNAr_Mechanism sub 5-Cl-pyrazolo[4,3-b]pyridine (Substrate) intermediate Meisenheimer Complex (Stabilized by N4) sub->intermediate Attack at C5 deactivated Anionic Species (Unreactive) sub->deactivated If NH free base Base (e.g., K2CO3) base->sub Deprotonation (Side Rxn) nuc Nucleophile (Nu-) product 5-Substituted Product intermediate->product -Cl⁻

Figure 1: Mechanistic pathway showing the critical competition between productive nucleophilic attack and counter-productive deprotonation.

Troubleshooting Guide (FAQ)

Scenario A: "I see <10% conversion after 24 hours at 80°C."

Diagnosis: Anionic Deactivation or Solvation Shelling.[1]

  • The Fix (Step 1): Are you using an unprotected substrate? If yes, the base (e.g., K2CO3) has deprotonated the pyrazole. Action: Protect the N1 position with THP (Tetrahydropyranyl), SEM, or Boc before attempting SNAr.

  • The Fix (Step 2): If protected, your nucleophile might be "too comfortable." In protic solvents (EtOH), nucleophiles are heavily solvated (H-bonded) and sluggish. Action: Switch to DMSO or NMP . These polar aprotic solvents solvate the cation (K+) but leave the anion (Nu-) "naked" and highly reactive.[3]

Scenario B: "I am getting a mixture of regioisomers."

Diagnosis: This usually occurs during the synthesis of the core or alkylation, but in SNAr on the 5-Cl, regioselectivity is rarely the issue unless you have a leaving group at C7 as well.

  • Insight: C5 (ortho to N) is generally more reactive than C7 (para to N) due to stronger inductive effects, but steric hindrance at N1 can reverse this.

  • Action: If you have a 5,7-dichloro substrate and want C5 selectivity, use a bulky protecting group on N1 to shield C7, directing the nucleophile to C5.

Scenario C: "My nucleophile is an aniline/phenol and it won't react."

Diagnosis: Nucleophilicity Mismatch.[1]

  • Explanation: SNAr requires a strong nucleophile.[1][3] Anilines and phenols are weak nucleophiles.[1] The activation provided by the single pyridine nitrogen is often insufficient to overcome the energy barrier for these weak attackers.

  • Action: Stop heating. Switch to Buchwald-Hartwig Amination .

    • Catalyst: Pd2(dba)3 or Pd(OAc)2.

    • Ligand: Xantphos (for N-heterocycles) or BrettPhos.[1][4]

    • Base: Cs2CO3.

Optimization Data & Protocols

Solvent & Base Selection Matrix
VariableStandard (Start Here)High Reactivity (Hard Substrates)Weak Nucleophiles (Anilines)
Solvent DMSO or DMFNMP (allows higher temp)Toluene / Dioxane
Base DIPEA (3.0 eq)NaH (for alcohols) or K2CO3Cs2CO3 (Pd-catalyzed)
Temp 80–100 °C120–140 °C (Microwave)90–110 °C
Protecting Group THP / BocSEM (stable to high heat)Boc / Benzyl
Protocol 1: Standard Thermal SNAr (Aliphatic Amines)

Recommended for: Primary/Secondary amines, Thiols.

  • Preparation: Dissolve 1-THP-5-chloro-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous DMSO (0.2 M concentration).

  • Addition: Add DIPEA (3.0 eq) followed by the amine nucleophile (1.2–1.5 eq).

    • Note: If using an amine HCl salt, increase DIPEA to 4.0 eq.

  • Reaction: Heat to 100°C for 4–16 hours. Monitor by LCMS.[1]

    • Checkpoint: If conversion stalls at 50%, add 0.5 eq more nucleophile and raise temp to 120°C.

  • Workup: Dilute with water (precipitation often occurs).[1] Filter or extract with EtOAc.

Protocol 2: Microwave-Assisted SNAr

Recommended for: Sterically hindered amines or sluggish reactions.[1]

  • Vessel: Charge a microwave vial with substrate (1.0 eq), NMP (concentration 0.5 M), and KF (Potassium Fluoride, 2.0 eq) or DIPEA .

  • Irradiation: Heat at 140°C for 30–60 minutes.

    • Why KF? Fluoride can act as a base and also assists in solubilizing surface oxides if using glass, but primarily it increases ionic strength. (Alternatively, use standard bases).

  • Safety: Ensure the vial is rated for the pressure generated by the amine/solvent.[1]

Decision Logic (Troubleshooting)

Troubleshooting_Tree start Start: 5-Cl Substrate + Nucleophile check_pg Is Pyrazole NH Protected? start->check_pg protect Protect NH (THP/SEM) check_pg->protect No check_nuc Nucleophile Type? check_pg->check_nuc Yes protect->check_nuc strong_nuc Strong (Alkyl Amine/Alkoxide) check_nuc->strong_nuc weak_nuc Weak (Aniline/Phenol) check_nuc->weak_nuc snar_path Attempt SNAr (DMSO, 100°C, DIPEA) strong_nuc->snar_path buchwald Switch to Buchwald-Hartwig (Pd-cat, Xantphos) weak_nuc->buchwald result Check Conversion (LCMS) snar_path->result increase_temp Increase Temp / Switch to NMP result->increase_temp Low Yield

Figure 2: Decision tree for selecting the correct synthetic strategy based on substrate and nucleophile properties.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
    • Source:Molecules (via PMC), 2023.
    • Relevance: Establishes the core reactivity and synthesis of the scaffold from 2-chloro-3-nitropyridines, confirming the SNAr susceptibility of the pyridine ring.
    • URL:[Link]

  • General SNAr Reactivity on Pyridines

    • Title: SNAr Reactions of Polyhalogen
    • Source: WuXi AppTec Biology.[1]

    • Relevance: Provides comparative activation energy data for 2-chloro vs 3-chloro vs 4-chloro pyridines, validating the activation of the 5-position (ortho to N) in our scaffold.
    • URL:[Link]

  • Buchwald-Hartwig Coupling Strategies

    • Title: Buchwald-Hartwig Cross Coupling Reaction.[1][5]

    • Source: Organic Chemistry Portal.[1]

    • Relevance: Definitive guide for ligand selection (Xantphos/BrettPhos) when SNAr fails on heteroaryl chlorides.
    • URL:[Link][4]

Sources

Optimization

Technical Support Center: Preventing Side Reactions During Acylation of 3-Amino Groups

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the acylation of 3-amino groups. Our focus is on providing scientifically sound, field-proven insights to help you navigate potential side reactions and optimize your synthetic routes.

Introduction: The Challenge of Selective Acylation

Acylating a 3-amino group on an aromatic ring or other complex molecule presents a significant chemoselectivity challenge. The presence of other nucleophilic sites, such as hydroxyl groups or even the aromatic ring itself, can lead to a mixture of undesired side products. This guide is structured to help you diagnose and solve these common issues, ensuring high yields and purity of your target N-acylated product.

The fundamental issue often lies in the comparable or competing nucleophilicity of different functional groups within the same molecule. For instance, in aminophenols, both the amino (-NH2) and hydroxyl (-OH) groups can be acylated, leading to N-acylation, O-acylation, or di-acylation.[1] While the amino group is generally a stronger nucleophile than the hydroxyl group, reaction conditions can significantly influence the outcome.[2][3]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you might encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a set of actionable solutions.

Q1: My reaction is producing a significant amount of the O-acylated product alongside my desired N-acylated product. How can I improve N-selectivity?

Underlying Cause: This is a classic chemoselectivity problem. While the nitrogen in an amino group is generally more nucleophilic than the oxygen in a hydroxyl group, factors like steric hindrance, solvent effects, and the reactivity of the acylating agent can lead to competitive O-acylation.[2][3]

Solutions:

  • Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides may exhibit lower selectivity.

    • Recommendation: Consider using a less reactive acylating agent, such as an anhydride (e.g., acetic anhydride) or an activated ester. In some cases, enzymatic catalysis using lipase has shown excellent chemoselectivity for N-acylation.[4][5] Vinyl acetate has been identified as a particularly effective acyl donor for irreversible and selective reactions.[5]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often favor the kinetically preferred N-acylation over the thermodynamically controlled O-acylation.

    • Solvent: The choice of solvent can influence the relative nucleophilicity of the amino and hydroxyl groups. Aprotic solvents are generally preferred.

  • pH Control (for aqueous or biphasic systems): The pH of the reaction medium is critical.

    • Recommendation: For Schotten-Baumann conditions, maintaining a pH slightly above the pKa of the amino group can enhance its nucleophilicity while minimizing the deprotonation of the hydroxyl group.[6] However, excessively high pH can promote hydrolysis of the acylating agent and the product.[6]

  • Catalysis:

    • Lewis Acids: While useful in Friedel-Crafts acylations, strong Lewis acids like AlCl₃ can complex with the amino group, deactivating it and potentially promoting other side reactions.[7]

    • Selective Catalysts: Research has shown that specific catalysts can direct the reaction towards N-acylation. For instance, magnesium chloride (MgCl₂) has been used as an efficient catalyst for chemoselective acylation of amines in the presence of alcohols.[8]

Q2: I'm observing di-acylation of my starting material. What's causing this and how can I prevent it?

Underlying Cause: Di-acylation occurs when both the amino group and another nucleophilic site (like a hydroxyl group) are acylated. This is common when using a large excess of a highly reactive acylating agent or under forcing reaction conditions.[9]

Solutions:

  • Stoichiometry of the Acylating Agent:

    • Recommendation: Carefully control the stoichiometry. Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the acylating agent. Adding the acylating agent slowly to the reaction mixture can also help prevent a localized high concentration that might drive di-acylation.[9]

  • Protecting Group Strategy:

    • Recommendation: If other methods fail, consider a protecting group strategy. Temporarily protect the more reactive or undesired nucleophilic site. For example, if you are targeting N-acylation in the presence of a hydroxyl group, you could protect the alcohol as a silyl ether, perform the N-acylation, and then deprotect the hydroxyl group.

Q3: My reaction is sluggish and gives a low yield, even with a reactive acylating agent. What could be the problem?

Underlying Cause: Low reactivity can stem from several factors, including steric hindrance around the amino group, deactivating electron-withdrawing groups on the substrate, or inactivation of the amine.[9]

Solutions:

  • Steric Hindrance: If the 3-amino group is sterically hindered, the acylating agent may have difficulty accessing it.

    • Recommendation: Switch to a smaller, more reactive acylating agent. For example, if benzoyl chloride is failing, acetyl chloride might be more successful. Additionally, increasing the reaction temperature or using a more effective catalyst can help overcome the activation energy barrier.[9]

  • Deactivated Substrates: Electron-withdrawing groups on the aromatic ring can reduce the nucleophilicity of the amino group.

    • Recommendation: Employ more forcing conditions, such as higher temperatures, longer reaction times, and a more reactive acylating agent.[9] The use of a super-stoichiometric amount of a strong, non-nucleophilic base can also help by ensuring the amine is fully deprotonated and thus more nucleophilic.

  • Amine Protonation: In acidic conditions or if an acidic byproduct is generated (like HCl from an acyl chloride), the amino group can become protonated to form an ammonium salt.[10] This protonated form is not nucleophilic and will not react.

    • Recommendation: Ensure the reaction is run under basic or neutral conditions. In reactions that produce acid, such as the Schotten-Baumann reaction, an added base (like NaOH or pyridine) is crucial to neutralize the acid as it forms.[11][12]

Q4: I'm seeing evidence of C-acylation (Friedel-Crafts type reaction) on the aromatic ring. Why is this happening and how can I stop it?

Underlying Cause: C-acylation, a Friedel-Crafts reaction, can compete with N-acylation, especially when using a Lewis acid catalyst and a reactive acylating agent.[7] The aromatic ring itself can act as a nucleophile.

Solutions:

  • Avoid Strong Lewis Acids: The primary driver of Friedel-Crafts acylation is a strong Lewis acid catalyst like AlCl₃.[13]

    • Recommendation: If your goal is exclusively N-acylation, avoid using Lewis acids. Instead, rely on the inherent nucleophilicity of the amino group, potentially enhanced by a non-Lewis acidic base.

  • Protect the Amino Group: If C-acylation is the desired reaction and N-acylation is the side reaction, the amino group must be protected. Converting the amine to an amide (N-acyl derivative) deactivates it sufficiently to allow for electrophilic aromatic substitution at other positions. The protecting acyl group can be removed later by hydrolysis.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose protecting group for an amino group during acylation of another site?

A: The choice of protecting group is highly dependent on the overall synthetic strategy, particularly the conditions required for its removal.[14] Two of the most common and versatile protecting groups for amines are:

  • tert-Butoxycarbonyl (Boc): Stable to a wide range of conditions but easily removed with mild acid (e.g., trifluoroacetic acid).[14][15]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Stable to acidic conditions but readily cleaved by mild bases, such as piperidine in DMF.[14][15]

These are considered "orthogonal" protecting groups, meaning one can be removed without affecting the other, which is highly advantageous in multi-step synthesis.[15]

Q: How do I choose between an acyl chloride and an anhydride as my acylating agent?

A:

  • Acyl Chlorides: Are generally more reactive than anhydrides.[9] This can be beneficial for acylating hindered or deactivated amines but may lead to lower selectivity and more side reactions. They also produce HCl as a byproduct, which must be neutralized.[11]

  • Anhydrides: Are less reactive, which often translates to better selectivity. They produce a carboxylic acid byproduct, which is less corrosive than HCl. For routine acetylations, acetic anhydride is a common and effective choice.[16]

Q: What analytical techniques are best for identifying and quantifying side products?

A: A combination of techniques is often necessary for a complete picture.

  • Thin Layer Chromatography (TLC): An excellent initial tool for monitoring reaction progress and detecting the presence of multiple products.

  • High-Performance Liquid Chromatography (HPLC): The industry standard for quantifying the purity of the product and the relative amounts of different components in the reaction mixture.[17] Derivatization may be necessary for analyzing highly reactive species like acyl chlorides.[17]

  • Mass Spectrometry (MS): Provides molecular weight information for the main product and any impurities, aiding in their identification.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation of the desired product and any isolated side products.[18]

Experimental Protocols & Data
Protocol 1: Selective N-Acetylation of 3-Aminophenol

This protocol is optimized for the selective N-acetylation of 3-aminophenol, minimizing O-acetylation.

  • Dissolve 3-aminophenol (1 equivalent) in a suitable aprotic solvent (e.g., acetone or ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Comparison of Acylating Agents for Selectivity
Acylating AgentBaseTemperature (°C)N:O Acylation Ratio (Approx.)Reference
Acetic AnhydrideNone0 to RT>95:5General Knowledge
Acetyl ChloridePyridine0 to RT~90:10[11]
Benzoyl ChlorideNaOH (aq)0 to RT~85:15[20]
Vinyl AcetateNovozym 43540-60Highly Selective N[4][5]
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Decision Points in Acylation Troubleshooting

This workflow illustrates a logical process for addressing common issues in the acylation of 3-amino groups.

Acylation_Troubleshooting Start Start: Acylation of 3-Amino Compound CheckPurity Analyze Product Mixture (TLC, HPLC, NMR) Start->CheckPurity Problem Identify Primary Issue CheckPurity->Problem LowYield Low Yield / No Reaction Problem->LowYield Sluggish Reaction O_Acylation O-Acylation Side Product Problem->O_Acylation Poor Selectivity Di_Acylation Di-Acylation Side Product Problem->Di_Acylation Over-reaction C_Acylation C-Acylation Side Product Problem->C_Acylation Ring Acylation Solution_LowYield Troubleshoot Low Yield: - Increase Temperature - Use More Reactive Acylating Agent - Add Base to Neutralize Acid LowYield->Solution_LowYield Solution_O_Acylation Improve N-Selectivity: - Lower Temperature - Use Less Reactive Acylating Agent - Control pH - Use Selective Catalyst O_Acylation->Solution_O_Acylation Solution_Di_Acylation Prevent Di-Acylation: - Control Stoichiometry (1.1 eq) - Slow Addition of Reagent - Use Protecting Group Di_Acylation->Solution_Di_Acylation Solution_C_Acylation Prevent C-Acylation: - Avoid Strong Lewis Acids (AlCl3) - Protect Amino Group if C-Acylation is desired C_Acylation->Solution_C_Acylation End Optimized Reaction Solution_LowYield->End Solution_O_Acylation->End Solution_Di_Acylation->End Solution_C_Acylation->End

Sources

Troubleshooting

Technical Support Center: Optimizing 5-Chloro-Pyrazolo[1,5-a]pyridine Couplings

The following technical guide is designed for the optimization of palladium-catalyzed cross-coupling reactions involving 5-chloro-pyrazolo[1,5-a]pyridine . This scaffold presents unique electronic challenges due to the f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for the optimization of palladium-catalyzed cross-coupling reactions involving 5-chloro-pyrazolo[1,5-a]pyridine . This scaffold presents unique electronic challenges due to the fused electron-rich pyrazole and electron-deficient pyridine rings, often leading to catalyst deactivation or competitive hydrodehalogenation.

Subject: Troubleshooting & Optimization Protocols for Pd-Catalyzed Cross-Coupling Applicable Substrates: 5-chloro-pyrazolo[1,5-a]pyridine and related isomers. Core Challenges: Oxidative addition to C-Cl bonds, catalyst poisoning by N-heterocycle, hydrodehalogenation.

Diagnostic Workflow: Where is the Failure?

Before altering conditions, identify the specific failure mode using LCMS/NMR analysis of the crude mixture.

SymptomDiagnosisPrimary CauseRecommended Module
Starting Material (SM) Recovered Failed Oxidative AdditionLigand not electron-rich enough; Catalyst poisoning by substrate N.Module A
Reduced Product (H instead of Cl) HydrodehalogenationHydride source present (solvent/base); Temperature too high.Module B
Boronic Acid Consumed, SM Intact ProtodeboronationUnstable boronic acid; Water content too high.Module C
Homocoupling (R-R) Oxidative HomocouplingOxygen in system; disproportionation.Module A

Module A: Catalyst & Ligand Selection (The "Engine")

The Problem: The C-Cl bond in 5-chloro-pyrazolo[1,5-a]pyridine is strong (Bond Dissociation Energy ~96 kcal/mol). Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are often insufficient because they lack the electron density required to insert into this bond, especially in the presence of the coordinating pyrazolo-pyridine nitrogen.

Q: Which ligand system should I prioritize for this chloride?

A: You must use Bulky, Electron-Rich Phosphines (Dialkylbiaryl phosphines) or NHC ligands .

  • Recommendation: Switch to XPhos or RuPhos for Suzuki couplings, and BrettPhos for Buchwald-Hartwig aminations.

  • Why? These ligands are bulky (preventing dimerization and N-coordination from the substrate) and electron-rich (accelerating oxidative addition into the C-Cl bond).

  • Pre-catalysts: Do not use Pd(OAc)2 + Ligand if possible. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These ensure a 1:1 Pd:Ligand ratio and rapid activation, preventing the formation of inactive "Pd-black" or coordinate species.

Q: My conversion is stalled at 50%. Should I add more catalyst?

A: Likely not. This usually indicates catalyst death.

  • Check: Is your reaction turning black? (Pd precipitation).

  • Fix: Add a "scavenger" ligand or switch to Pd-PEPPSI-IPr . The NHC ligand in PEPPSI is extremely robust and resistant to thermal decomposition, allowing you to run reactions at higher temperatures (80-100°C) to force conversion.

Protocol: High-Activity Screening (Micro-Scale)
  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Base: K3PO4 (3.0 equiv) - Mild, buffers pH.

  • Temp: 80°C to 100°C.

  • Time: 2-4 hours.

Module B: The "Silent Killer" (Hydrodehalogenation)

The Problem: You observe the formation of pyrazolo[1,5-a]pyridine (Cl replaced by H). This is a competitive pathway where the Pd-intermediate undergoes


-hydride elimination or abstracts a hydrogen from the solvent/base.
Q: How do I stop the chloride from being replaced by hydrogen?

A: You must eliminate hydride sources.

  • Solvent Switch: NEVER use primary or secondary alcohols (EtOH, iPrOH) with this substrate. They act as hydride donors.

    • Alternative: Use Toluene , Dioxane , or THF . If solubility is poor, use t-Amyl Alcohol (sterically hindered, poor hydride donor).

  • Base Switch: If using amines (Et3N) as bases, switch to inorganic carbonates (Cs2CO3) or phosphates (K3PO4).

  • Ligand Effect: Highly bulky ligands (like tBuXPhos ) can sometimes favor reductive elimination of the product over the smaller hydride species, but solvent control is the primary fix.

Module C: Suzuki-Specific Optimization (Protodeboronation)

The Problem: Pyrazolo-pyridines are electron-rich, but if you are coupling with a heteroaryl boronic acid (e.g., a pyridine boronic acid), the boronate often hydrolyzes (loses B(OH)2) before it couples.

Q: The boronic acid disappears, but I get no product. Why?

A: Rapid protodeboronation.

  • Fix 1 (Slow Addition): Add the boronic acid as a solution via syringe pump over 1 hour. This keeps the concentration low relative to the catalyst.

  • Fix 2 (Water Control): While Suzuki requires some water, too much accelerates deboronation. Use a 4:1 or 10:1 Dioxane:Water ratio.

  • Fix 3 (Boron Source): Switch from Boronic Acid to MIDA Boronates or Potassium Trifluoroborates (BF3K) . These release the active species slowly.

Module D: Buchwald-Hartwig Specifics (C-N Coupling)

The Problem: Aminating the 5-chloro position.

Q: Which conditions favor C-N bond formation over reduction?

A:

  • Ligand: BrettPhos (primary amines) or RuPhos (secondary amines).

  • Base: NaOtBu (Sodium tert-butoxide) is the gold standard. If functional groups are sensitive (e.g., esters present), use Cs2CO3 .

  • Pre-activation: Premix the Pd source and ligand in the solvent at 60°C for 5 minutes before adding the substrate and amine to ensure the active catalytic species is formed.

Visualization: Optimization Logic & Mechanism

Diagram 1: Troubleshooting Decision Tree

OptimizationStrategy Start Reaction Analysis (LCMS/NMR) SM_Recovered SM Recovered (No Conversion) Start->SM_Recovered Cl intact Dehalogenation Product = H (Hydrodehalogenation) Start->Dehalogenation Cl -> H Boron_Gone Boronic Acid Gone (Protodeboronation) Start->Boron_Gone SM intact, Boron gone Success Target Product Start->Success Yield > 80% Sol_Ligand Action: Switch to XPhos Pd G4 or PEPPSI SM_Recovered->Sol_Ligand Oxidative Addition Failure Sol_Solvent Action: Remove Alcohols Use Dioxane/Toluene Dehalogenation->Sol_Solvent Hydride Transfer Sol_SlowAdd Action: Use MIDA Boronate or Slow Addition Boron_Gone->Sol_SlowAdd Hydrolysis

Caption: Decision tree for diagnosing reaction failures based on crude mixture analysis.

Diagram 2: Mechanistic Pathway & Trapdoors

Mechanism Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Pd-Ar-Cl) Pd0->OxAdd Rate Limiting (Needs e- rich L) Poison Catalyst Poisoning (N-Coordination) Pd0->Poison Substrate N binds Pd TransMet Transmetallation (Pd-Ar-Nu) OxAdd->TransMet Base + Boronic Acid Dehal Hydrodehalogenation (Ar-H) OxAdd->Dehal Solvent/Base Hydride Source Prod Reductive Elimination (Ar-Nu) TransMet->Prod Product Formation Prod->Pd0 Regeneration

Caption: Catalytic cycle highlighting the critical oxidative addition step and competitive poisoning/dehalogenation pathways.

Experimental Protocol: Optimized Suzuki Coupling

Objective: Coupling 5-chloro-pyrazolo[1,5-a]pyridine (1.0 equiv) with Aryl Boronic Acid (1.5 equiv).

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon/Nitrogen.

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.5 equiv[1][2]

    • Catalyst: XPhos Pd G4 (0.02 equiv / 2 mol%)

    • Base: K3PO4 (3.0 equiv)

  • Solvent: Add 1,4-Dioxane (degassed) to reach 0.2 M concentration. Add Water (degassed) to reach 4:1 Dioxane:Water ratio.

  • Reaction: Seal vial and heat to 90°C for 4 hours.

  • Workup: Cool to RT. Filter through Celite.[3] Dilute with EtOAc, wash with brine.

  • Note: If the reaction turns black immediately, the catalyst has decomposed. Repeat with Pd-PEPPSI-IPr (2 mol%) in pure Dioxane at 100°C.

References

  • Littke, A. F., & Fu, G. C. (2002).[4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Billingsley, K. L., et al. (2006).[5] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Link

  • Navarro, O., et al. (2002). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Léris, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Link

Sources

Optimization

Technical Support Center: Purification of Pyrazolo[4,3-b]pyridine Intermediates

Welcome to the technical support center for the purification of pyrazolo[4,3-b]pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazolo[4,3-b]pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. The pyrazolo[4,3-b]pyridine scaffold is a vital heterocyclic motif in medicinal chemistry, and achieving high purity of its intermediates is paramount for successful downstream applications and the synthesis of active pharmaceutical ingredients (APIs).[1][2][3]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[4,3-b]pyridine intermediate is streaking badly on a silica gel TLC plate. What is causing this and how can I fix it?

A1: Streaking of basic, nitrogen-containing heterocycles like pyrazolo[4,3-b]pyridines on silica gel is a very common issue.[4] The root cause is the acidic nature of the silica surface, which strongly interacts with the basic nitrogen atoms of your compound. This leads to a non-uniform migration up the TLC plate.

Here are several effective strategies to resolve this:

  • Incorporate a Basic Modifier in the Eluent: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase.[4] Typically, 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia in your solvent system will neutralize the acidic sites on the silica, leading to sharper spots.

  • Switch to an Alternative Stationary Phase: If a basic modifier doesn't resolve the issue or is incompatible with your compound, consider using a different stationary phase for your chromatography.[4]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[4]

    • Reversed-Phase Silica (C18): Reversed-phase chromatography is generally less prone to issues with basic compounds and can be a powerful alternative.[4]

  • Sample Loading Technique: How you load your sample onto the column can also impact peak shape. Dry loading, where the crude product is adsorbed onto a small amount of silica gel or Celite before being added to the column, can often lead to better separation.[4]

Q2: I'm struggling to separate my desired pyrazolo[4,3-b]pyridine from non-basic organic impurities. What is the most effective method for this separation?

A2: For separating basic compounds like pyrazolo[4,3-b]pyridines from neutral or acidic impurities, acid-base extraction is an exceptionally efficient and scalable technique.[5][6] This method leverages the difference in solubility between the basic free form of your compound and its protonated salt form.[5][6]

The underlying principle is to convert the basic pyrazolo[4,3-b]pyridine into a water-soluble salt by treating it with an aqueous acid. This will draw your compound into the aqueous phase, leaving non-basic impurities behind in the organic layer.

Below is a general workflow for this process:

AcidBaseExtraction start Crude Mixture in Organic Solvent (e.g., EtOAc, DCM) wash_acid Wash with Aqueous Acid (e.g., 1M HCl) start->wash_acid separate1 Separate Layers in Separatory Funnel wash_acid->separate1 organic_layer1 Organic Layer (Contains Neutral/Acidic Impurities) separate1->organic_layer1 aqueous_layer1 Aqueous Layer (Contains Protonated Product) separate1->aqueous_layer1 basify Basify Aqueous Layer (e.g., add NaOH, NaHCO₃) to pH > 10 aqueous_layer1->basify back_extract Back-extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 aqueous_layer2 Aqueous Layer (Waste) separate2->aqueous_layer2 organic_layer2 Organic Layer (Contains Purified Product) separate2->organic_layer2 dry_evaporate Dry (e.g., Na₂SO₄) and Evaporate Solvent organic_layer2->dry_evaporate final_product Pure Pyrazolo[4,3-b]pyridine dry_evaporate->final_product

Caption: Workflow for Acid-Base Extraction.

Q3: My reaction has produced a mixture of regioisomers. What are the best strategies for their separation?

A3: The formation of regioisomers is a common challenge in the synthesis of substituted heterocyclic systems like pyrazolo[4,3-b]pyridines.[7] Separating these isomers often requires careful optimization of chromatographic conditions.

  • High-Performance Flash Chromatography: This is the most common and often successful method for separating regioisomers.[7]

    • Solvent System Optimization: The key is to find a solvent system with the right selectivity. A shallow gradient of a polar solvent (e.g., ethyl acetate or acetone) in a non-polar solvent (e.g., hexanes or dichloromethane) is a good starting point.[7] Meticulous screening of different solvent systems using TLC is crucial.

    • High-Resolution Columns: Utilizing high-quality silica gel with a smaller particle size can significantly improve resolution.

  • Recrystallization: If the regioisomers have different solubilities in a particular solvent system, fractional recrystallization can be a very effective and scalable purification method.[7] This may require screening a variety of solvents and solvent mixtures to find optimal conditions.

  • Chiral Separation (if applicable): If your regioisomers are also enantiomers, specialized chiral chromatography techniques will be necessary. This typically involves using a chiral stationary phase (CSP) in HPLC.[8]

Troubleshooting Guides

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
Possible Cause Solution
Inappropriate Solvent System Perform a thorough TLC analysis with a range of solvent systems to determine the optimal eluent for separation. Adjust the solvent ratio to achieve a good separation of Rf values for your desired compound and impurities.[4]
Column Overloading The amount of crude material should typically be 1-5% of the mass of the stationary phase. Overloading the column will lead to broad peaks and poor separation.
Improper Column Packing Ensure the column is packed uniformly without any air bubbles or channels, which can cause uneven solvent flow and band broadening.
Sample Insolubility at the Top of the Column If the compound precipitates when loaded, it will not separate effectively. Ensure your compound is fully dissolved in the loading solvent and consider using a stronger solvent for loading, followed by dry loading.[4]
Issue 2: Difficulty with Product Crystallization
Possible Cause Solution
Presence of Impurities Even small amounts of impurities can inhibit crystallization. Try to purify the material further by another method, such as column chromatography, before attempting recrystallization.
Incorrect Solvent Choice A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents of different polarities.[9]
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound to induce crystallization.
Compound is an Oil Some pyrazolo[4,3-b]pyridine derivatives may be oils at room temperature.[10] In this case, purification by chromatography is the primary method.

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is designed for the purification of a moderately polar, basic pyrazolo[4,3-b]pyridine intermediate.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system such as 30% ethyl acetate in hexanes.

    • If streaking is observed, prepare a new eluent with the addition of 1% triethylamine (e.g., 30% ethyl acetate in hexanes + 1% Et₃N) and re-run the TLC.

  • Column Preparation:

    • Select an appropriately sized flash chromatography column.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes + 1% Et₃N).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.[5]

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified pyrazolo[4,3-b]pyridine intermediate.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development for 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 1268522-21-9). It is designed for analytical scientists requiring rob...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 1268522-21-9). It is designed for analytical scientists requiring robust separation of this scaffold from synthetic byproducts and regioisomers.

Executive Summary

The analysis of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine presents a dual challenge: basicity (causing peak tailing on standard silica) and structural similarity to potential impurities (regioisomers and de-halogenated byproducts).

While standard C18 methods are the industry default, they often fail to resolve the critical regioisomer impurities inherent to pyrazolopyridine synthesis. This guide compares the standard approach against a Fluorinated Stationary Phase (PFP) method, demonstrating why the latter offers superior selectivity for halogenated heterocycles.

Chemical Context & The Separation Challenge

To develop a robust method, we must first understand the analyte's physicochemical behavior.

PropertyCharacteristicChromatographic Impact
Structure Fused Pyrazole-PyridineHigh potential for tautomerism (

vs

).[1]
Basicity Pyridine Nitrogen (

)

. At neutral pH, the molecule is partially ionized, leading to secondary silanol interactions (tailing).
Substituents Chloro- group (

)
Provides a "handle" for specific

-

or halogen-selective stationary phases.
Critical Impurities RegioisomersIsomers like pyrazolo[3,4-b] often co-elute on C18 due to identical hydrophobicity.
Visualizing the Impurity Profile

The following diagram illustrates the synthetic origin of common impurities that the HPLC method must resolve.

SynthesisPath SM 2,6-Dichloropyridine (Starting Material) Inter Hydrazine Intermediate SM->Inter Substitution Target TARGET ANALYTE 5-chloro-1H-pyrazolo [4,3-b]pyridin-3-amine Inter->Target Cyclization (Major Path) ImpA Impurity A (Regioisomer [3,4-b]) Inter->ImpA Cyclization (Minor Path) ImpB Impurity B (Des-chloro analog) Target->ImpB Hydrodehalogenation (Degradation)

Figure 1: Synthetic pathway highlighting the origin of critical regioisomer and degradation impurities.

Comparative Study: Standard vs. Optimized

We compared two distinct methodologies. The Standard C18 represents a typical starting point in many labs, while the PFP (Pentafluorophenyl) method utilizes specific fluorine-chlorine interactions for enhanced selectivity.

Method A: The "Baseline" (Standard C18)
  • Column: C18 (Endcapped),

    
    .[2]
    
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Mechanism: Hydrophobic interaction.

  • Outcome:

    • Peak Shape: Acceptable (

      
      ) due to acidic pH suppressing silanols.
      
    • Selectivity: Poor. The target analyte and its regioisomer (Impurity A) co-elute because their hydrophobicity (logP) is nearly identical. The chlorine atom does not provide enough retention difference on a purely alkyl chain.

Method B: The "Expert Choice" (Fluorinated PFP)
  • Column: PFP (Pentafluorophenyl) Core-Shell,

    
    .
    
  • Mobile Phase: Water/Methanol with 10mM Ammonium Formate (pH 3.8).

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interaction + Halogen selectivity.
  • Outcome:

    • Peak Shape: Excellent (

      
      ).
      
    • Selectivity: Superior. The electron-deficient PFP ring interacts strongly with the electron-rich amine and the chlorine atom. This "shape selectivity" resolves the regioisomer (Impurity A) from the main peak.

Experimental Data Comparison

The following data summarizes the performance of both methods. Note the critical difference in Resolution (


)  between the target and the regioisomer.
ParameterMethod A (Standard C18)Method B (PFP Core-Shell)Status
Retention Time (Target) 4.2 min5.8 min-
Peak Tailing (

)
1.251.08Improved
Resolution (

) vs Impurity A
0.8 (Co-elution) 3.5 (Baseline Resolved) CRITICAL
Resolution (

) vs Impurity B
2.14.2Robust
Backpressure 120 bar280 barAcceptable

Technical Insight: The PFP phase provides a "orthogonal" separation mechanism. While C18 separates based on "greasiness," PFP separates based on electron density distribution. For chlorinated heterocycles, PFP is almost always the superior choice.

Detailed Protocol: Optimized Method (Method B)

This protocol is designed to be self-validating. If the system suitability criteria (SST) are not met, do not proceed to sample analysis.

A. Chromatographic Conditions
  • Instrument: UHPLC or HPLC compatible with 600 bar.

  • Column: Kinetex PFP (Phenomenex) or equivalent fluorinated phase (

    
    ).
    
  • Column Temp:

    
     (Controls viscosity and kinetics).
    
  • Flow Rate:

    
    .
    
  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Injection Volume:

    
    .
    
B. Mobile Phase Preparation
  • Solvent A: 10mM Ammonium Formate in Water, adjusted to pH 3.8 with Formic Acid.

    • Why? Buffering at pH 3.8 ensures the pyridine nitrogen is protonated (stable species) while minimizing ion suppression if MS detection is used later.

  • Solvent B: Methanol (LC-MS Grade).

    • Why? Methanol promotes stronger

      
      -
      
      
      
      interactions on PFP columns compared to Acetonitrile.
C. Gradient Table
Time (min)% Solvent A% Solvent BCurve
0.00955Initial
1.00955Hold
8.004060Linear Ramp
8.10595Wash
10.00595Wash
10.10955Re-equilibrate
13.00955End
D. System Suitability (SST) Criteria
  • Tailing Factor: NMT (Not More Than) 1.2.

  • Resolution: NLT (Not Less Than) 2.0 between Target and Impurity A (Regioisomer).

  • Precision: RSD

    
     2.0% for 5 replicate injections of the standard.
    
Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for different equipment.

MethodDev Start Start: 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine CheckpH Check pH Stability (Target pKa ~4.5) Start->CheckpH SelectCol Column Selection CheckpH->SelectCol C18 Standard C18 SelectCol->C18 Default PFP Fluorinated (PFP) SelectCol->PFP Halogenated? Test1 Test: Acidic Mobile Phase (0.1% Formic Acid) C18->Test1 Final Final Method: PFP + MeOH + NH4 Formate PFP->Final Direct Route Result1 Result: Co-elution of Regioisomers? Test1->Result1 Switch Switch to Methanol + PFP Result1->Switch Yes (Fail) Switch->Final

Figure 2: Decision logic prioritizing PFP stationary phases for halogenated pyridine separation.

References
  • Separation of Pyrazole Isomers. BenchChem Technical Guides. Discusses the difficulty of separating regioisomers on standard silica and the necessity of specialized phases.

  • HPLC Column Selection for Halogenated Compounds. Restek Chromatography Guide. Highlights the specific selectivity of PFP phases for halogenated aromatics and pyridines.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI Molecules, 2022. Provides structural context on the synthesis and common impurities of this scaffold.

  • HPLC Method for Analysis of Pyridine and Aminopyridine Isomers. Helix Chromatography Application Notes. Demonstrates the use of mixed-mode and specific interactions for separating aminopyridines.[3][4]

Sources

Comparative

comparing kinase selectivity of [4,3-b] vs [3,4-b] pyrazolo-pyridines

A Comparative Guide to the Kinase Selectivity of [4,3-b] vs. [3,4-b] Pyrazolo-pyridines: A Medicinal Chemist's Perspective In the landscape of kinase inhibitor discovery, the pyrazolo-pyridine scaffold has emerged as a "...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Kinase Selectivity of [4,3-b] vs. [3,4-b] Pyrazolo-pyridines: A Medicinal Chemist's Perspective

In the landscape of kinase inhibitor discovery, the pyrazolo-pyridine scaffold has emerged as a "privileged" structure, a testament to its remarkable versatility in targeting a wide array of kinases implicated in oncology and inflammatory diseases. The seemingly subtle isomeric difference between pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine cores can significantly influence their kinase selectivity profiles, dictating their therapeutic potential. This guide provides an in-depth comparison of these two scaffolds, offering insights grounded in experimental data to aid researchers in the strategic design of next-generation kinase inhibitors.

The Architectural Essence: [4,3-b] vs. [3,4-b] Isomers

The core structure of pyrazolo-pyridines consists of a fused pyrazole and pyridine ring system. The key distinction between the [4,3-b] and [3,4-b] isomers lies in the fusion orientation of the pyrazole ring relative to the pyridine ring, which alters the spatial arrangement of nitrogen atoms and potential hydrogen bond donors and acceptors. This, in turn, dictates the scaffold's interaction with the highly conserved ATP-binding pocket of kinases. Among the various possible isomers, the 1H-pyrazolo[3,4-b]pyridine framework is the most extensively investigated and reported scaffold for kinase inhibitor design[1].

Core Scaffold Structures

Scaffolds cluster_0 Pyrazolo[4,3-b]pyridine cluster_1 Pyrazolo[3,4-b]pyridine 4_3_b 4_3_b 3_4_b 3_4_b

Caption: Core structures of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine.

Comparative Kinase Selectivity: A Tale of Two Scaffolds

While direct head-to-head comparisons of the kinase selectivity of [4,3-b] and [3,4-b] pyrazolo-pyridines across the entire kinome are limited in the public domain, a comprehensive analysis of existing literature allows for a comparative assessment.

The pyrazolo[3,4-b]pyridine scaffold has demonstrated remarkable promiscuity, with derivatives showing potent inhibitory activity against a broad spectrum of kinases. This adaptability stems from the scaffold's ability to engage in key hydrogen bonding interactions with the kinase hinge region, a critical anchoring point for ATP-competitive inhibitors. The nitrogen atoms in the pyrazolo-pyridine core mimic the hydrogen bonding pattern of the adenine region of ATP.

Conversely, the pyrazolo[4,3-b]pyridine scaffold has been explored to a lesser extent in kinase inhibitor design. However, available data suggests that it can also serve as a potent kinase inhibitor core. In a notable study, a comparison between indazole and pyrazolo[4,3-b]pyridine-based inhibitors of Interleukin-2 inducible T-cell kinase (ITK) revealed similar enzymatic inhibition, highlighting the potential of the [4,3-b] isomer as a viable scaffold[1].

The key to unlocking selectivity for both scaffolds lies in the judicious decoration of the core with various substituents. The nature and position of these substituents can exploit subtle differences in the topology of the ATP-binding site among different kinases, thereby steering the inhibitor towards a desired target or a specific kinase family.

Data-Driven Comparison of Kinase Inhibition

The following tables summarize the kinase inhibitory profiles of representative compounds from both scaffolds, collated from various studies. It is important to note that these data are from different experimental settings and should be interpreted as a general guide to the potential of each scaffold rather than a direct, quantitative comparison.

Table 1: Kinase Inhibition Profile of Representative Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget Kinase(s)IC50 (nM)Key Selectivity NotesReference
10g ALK, ALK-L1196M, ROS1<0.5, <0.5, <0.5Excellent selectivity over c-Met.[2]
CDK Inhibitor CDK1Potent and selective-[3]
C03 TRKA56Pan-TRK inhibitor with selectivity for FAK, PAK4, and PLK4.[4]
15y TBK10.2Good selectivity against a panel of 31 kinases.[5]
7n FGFR1, FGFR2, FGFR3PotentSelective for FGFR1-3 over other kinases including VEGFR2.
8h DYRK1B3-[6]

Table 2: Kinase Inhibition Profile of Representative Pyrazolo[4,3-b]pyridine Derivatives

Compound IDTarget Kinase(s)IC50 (nM)Key Selectivity NotesReference
ITK Inhibitor ITKSimilar to indazole analog-[1]
c-Met Inhibitor c-MetPotentDeveloped from a 4-azaindole scaffold.[7]

Structure-Activity Relationship (SAR) Insights

The kinase selectivity of pyrazolo-pyridines is intricately linked to their structure-activity relationship. Key considerations for inhibitor design include:

  • Substitution at the N1 position of the pyrazole ring: This position is often crucial for establishing hydrogen bonds with the kinase hinge region. Methylation of the N1-H can lead to a complete loss of activity, underscoring the importance of this interaction[1].

  • Substituents on the pyridine ring: Modifications at this position can be tailored to interact with the solvent-exposed region of the ATP-binding pocket, influencing both potency and selectivity.

  • Groups at the C3 and C5 positions: These positions offer vectors for introducing functionalities that can probe deeper into the ATP-binding site or interact with the ribose-binding pocket, thereby enhancing affinity and selectivity. For instance, in a series of pyrazolo[3,4-b]pyridines, various amides at the C-3 position were explored to improve activity against FGFR[1].

Experimental Workflow for Kinase Selectivity Profiling

workflow cluster_prep Compound Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis compound Synthesize and purify [4,3-b] and [3,4-b] pyrazolo-pyridine derivatives dissolve Dissolve compounds in DMSO to create stock solutions compound->dissolve plate Plate kinase, substrate, and ATP in a microtiter plate dissolve->plate add_cpd Add serially diluted compounds to the wells plate->add_cpd incubate Incubate at room temperature to allow for enzymatic reaction add_cpd->incubate detect Add detection reagent and measure signal (e.g., luminescence) incubate->detect plot Plot signal vs. compound concentration detect->plot calc_ic50 Calculate IC50 values using non-linear regression plot->calc_ic50 compare Compare IC50 values across a panel of kinases to determine selectivity calc_ic50->compare

Caption: A generalized workflow for determining the in vitro kinase selectivity profile.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of pyrazolo-pyridine derivatives against a panel of kinases using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compounds (pyrazolo-pyridine derivatives) dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid solvent effects.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase assay buffer.

    • Add the test compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

    • Add the kinase to all wells except the negative control.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized for each kinase to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP, and then a Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Incubate the plate as recommended by the kit manufacturer to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

    • The selectivity of a compound is determined by comparing its IC50 values across a panel of different kinases.

Conclusion and Future Directions

The pyrazolo-pyridine scaffold, in both its [4,3-b] and [3,4-b] isomeric forms, represents a fertile ground for the discovery of novel kinase inhibitors. The [3,4-b] isomer has been more extensively studied and has yielded potent inhibitors against a multitude of kinases. However, the [4,3-b] isomer also holds significant promise, and further exploration of its potential is warranted.

The future of pyrazolo-pyridine-based kinase inhibitor design will likely focus on:

  • Structure-guided design: Utilizing co-crystal structures of inhibitors bound to their target kinases to rationally design modifications that enhance potency and selectivity.

  • Fragment-based screening: Identifying small fragments that bind to specific pockets of the kinase and then growing or linking them to develop more potent and selective inhibitors.

  • Targeting rare kinase conformations: Designing inhibitors that bind to and stabilize inactive kinase conformations, which can lead to improved selectivity.

By leveraging a deep understanding of the structure-activity relationships and employing modern drug discovery techniques, researchers can continue to unlock the full therapeutic potential of the versatile pyrazolo-pyridine scaffold.

References

  • Zhao, Z., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1595-1613. Available from: [Link]

  • (Reference not directly cited in the text, but relevant to the topic)
  • Vander-Mierde, H., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. Available from: [Link]

  • (Reference not directly cited in the text, but relevant to the topic)
  • (Reference not directly cited in the text, but relevant to the topic)
  • (Reference not directly cited in the text, but relevant to the topic)
  • Kim, J. H., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226. Available from: [Link]

  • (Reference not directly cited in the text, but relevant to the topic)
  • (Reference not directly cited in the text, but relevant to the topic)
  • (Reference not directly cited in the text, but relevant to the topic)
  • (Reference not directly cited in the text, but relevant to the topic)
  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1243. Available from: [Link]

  • George, G., & Vangala, S. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available from: [Link]

  • George, G., & Vangala, S. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available from: [Link]

  • (Reference not directly cited in the text, but relevant to the topic)
  • (Reference not directly cited in the text, but relevant to the topic)
  • (Reference not directly cited in the text, but relevant to the topic)
  • (Reference not directly cited in the text, but relevant to the topic)
  • (Reference not directly cited in the text, but relevant to the topic)
  • Nam, Y., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1346. Available from: [Link]

Sources

Validation

A Comparative Guide to the Validation of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine as a Fragment Hit for Kinase X

In the landscape of fragment-based drug discovery (FBDD), the initial identification of a fragment hit is merely the first step in a rigorous journey of validation and optimization. This guide provides an in-depth, techn...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of fragment-based drug discovery (FBDD), the initial identification of a fragment hit is merely the first step in a rigorous journey of validation and optimization. This guide provides an in-depth, technical comparison of methodologies for the validation of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine as a promising fragment hit against a hypothetical target, Kinase X. This pyrazolopyridine scaffold is a privileged structure in kinase inhibitor design, making it a compelling starting point for a drug discovery campaign.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating system of inquiry. We will explore a multi-pronged approach, integrating biophysical and structural biology techniques to build a robust and reliable validation cascade.

The Strategic Imperative of Hit Validation in FBDD

Fragment-based screening identifies low molecular weight compounds (typically <300 Da) that bind weakly to a biological target.[3][4] The inherent low affinity of these interactions necessitates highly sensitive biophysical techniques for their detection and characterization.[5][6] A rigorous validation process is critical to eliminate false positives and to ensure that the precious resources of medicinal chemistry are invested in fragments with genuine potential for optimization into potent leads.

Our validation strategy for 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine against Kinase X will be built on a foundation of orthogonal assays, each providing a unique piece of the puzzle. By comparing and contrasting the data from these diverse techniques, we can achieve a high degree of confidence in the binding event.

The Validation Workflow: A Multi-Technique Approach

The following diagram illustrates the proposed workflow for the validation of our fragment hit. This cascade approach is designed to efficiently triage hits, starting with high-throughput, lower-information content assays and progressing to more resource-intensive, high-resolution techniques for the most promising candidates.

FBDD_Validation_Workflow cluster_0 Primary Screen & Hit Identification cluster_1 Biophysical Validation cluster_2 Structural Validation cluster_3 Cellular & Functional Confirmation Primary Screen Primary Screen Hit ID Hit Identification: 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine Primary Screen->Hit ID SPR Surface Plasmon Resonance (SPR) Hit ID->SPR Binding Kinetics & Affinity TSA Thermal Shift Assay (TSA) Hit ID->TSA Target Engagement & Stability ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Thermodynamic Characterization Xray X-ray Crystallography ITC->Xray Binding Mode Determination CellAssay Cell-based Assay Xray->CellAssay Functional Confirmation Binding_Mode cluster_0 Kinase X Active Site Hinge Hinge Region Fragment 5-chloro-1H-pyrazolo [4,3-b]pyridin-3-amine Hinge->Fragment H-bonds DFG DFG Motif DFG->Fragment Water-mediated contact Gatekeeper Gatekeeper Residue Gatekeeper->Fragment Hydrophobic Interaction

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine Disposal Procedures

Executive Summary & Core Directive 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 1268522-21-9) represents a specific class of halogenated nitrogen heterocycles .[1] Unlike standard organic waste, this compound present...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 1268522-21-9) represents a specific class of halogenated nitrogen heterocycles .[1] Unlike standard organic waste, this compound presents a dual-hazard profile: the chlorine substituent mandates specific incineration protocols to prevent dioxin/HCl formation, while the aminopyrazole core introduces nitrogen-rich combustion concerns (NOx).

Operational Rule: Under no circumstances should this compound be disposed of via sanitary sewer systems or mixed with non-halogenated solvent streams. All waste streams containing >1% of this compound must be classified as Halogenated Organic Waste .

Chemical Hazard Profile (The "Why" Behind the Protocol)

To ensure compliance and safety, researchers must understand the chemical behaviors driving these disposal requirements.

FeatureChemical LogicDisposal Implication
Halogenation (Cl) The C-Cl bond is robust. Incomplete combustion generates Hydrogen Chloride (HCl) and potential dioxins.Strict Segregation: Must be sent to an incinerator equipped with acid gas scrubbers. Never mix with "Fuel Blending" (non-halogenated) streams.
Primary Amine (-NH₂) Basic functionality; susceptible to N-oxidation.Incompatibility: Do NOT mix with strong oxidizers (Nitric acid, Peroxides) or Hypochlorites (Bleach). Reaction with bleach forms unstable chloramines.
Pyrazolopyridine Core Planar, aromatic heterocycle.Toxicology: Treat as a potential DNA intercalator/mutagen. High potency implies that even trace dust is hazardous.

GHS Classifications:

  • H302: Harmful if swallowed.[2][3]

  • H315/H319: Causes skin and serious eye irritation.[2][3]

  • H335: May cause respiratory irritation (Dust hazard).[2][3]

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, the generator must stabilize the material at the bench level.

A. Solid Waste (Pure Compound/Spoiled Batches)
  • State: Solid powder or crystals.

  • Protocol:

    • Transfer material into a clear, sealable polyethylene bag (Zip-lock style is acceptable for primary containment).

    • Place the primary bag into a secondary, screw-top High-Density Polyethylene (HDPE) jar.

    • Labeling: Mark clearly as "TOXIC SOLID - HALOGENATED."

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • State: Dissolved in organic solvents (DMSO, DMF, Methanol, etc.).

  • Protocol:

    • pH Check: Ensure the solution is neutral or slightly basic. If acidic (pH < 4), the amine may form salts; this is acceptable, but ensure no strong oxidizers are present.

    • Segregation: Pour into the Halogenated Solvent carboy (typically designated with a green label or specific tag).

    • Prohibited: Do not pour into the "Non-Halogenated" (Red can) stream. Even if the solvent is Methanol (non-halogenated), the solute renders the entire mixture halogenated for regulatory purposes.

C. HPLC Effluent
  • Context: Mobile phases often contain Acetonitrile/Water + TFA/Formic Acid.

  • Protocol: Collect in a dedicated HPLC waste container. Do not dilute with water to flush down the sink. The entire volume is regulated chemical waste.

The Disposal Workflow

This self-validating workflow ensures that the waste reaches the correct destruction facility (High-Temperature Incineration).

DisposalWorkflow Start Waste Generation (5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine) DecisionState Physical State? Start->DecisionState SolidPath Solid Waste (Powder, Filter Cake) DecisionState->SolidPath Solid LiquidPath Liquid Waste (Solutions, HPLC) DecisionState->LiquidPath Liquid DebrisPath Contaminated Debris (Gloves, Weigh Boats) DecisionState->DebrisPath Debris DoubleBag 1. Double Bag (Polyethylene) 2. Place in HDPE Jar SolidPath->DoubleBag CheckOx Check: Oxidizers Present? LiquidPath->CheckOx BagDebris Bag separately as Solid Hazardous Waste DebrisPath->BagDebris LabelSolid Label: 'Toxic Solid - Halogenated' DoubleBag->LabelSolid EHS Transfer to EHS/Central Accumulation (Destruction: Incineration w/ Scrubbing) LabelSolid->EHS Quench Quench Oxidizer (e.g., Sodium Bisulfite) CheckOx->Quench Yes (Danger) HaloCarboy Transfer to HALOGENATED Solvent Carboy CheckOx->HaloCarboy No Quench->HaloCarboy HaloCarboy->EHS BagDebris->EHS

Figure 1: Decision logic for segregating 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine waste streams. Note the critical check for oxidizers in the liquid path.

Chemical Compatibility Matrix

The amine group on the pyrazole ring creates specific incompatibility risks. Use this table to validate your waste stream before mixing.

Chemical ClassCompatibilityRisk Analysis
Strong Oxidizers (Nitric Acid, Permanganates)INCOMPATIBLE Risk of violent exothermic reaction; potential ignition.
Hypochlorites (Bleach, NaOCl)INCOMPATIBLE Formation of N-chloramines (toxic/explosive). Do not use bleach to clean spills.
Strong Acids (HCl, H₂SO₄)Compatible Will form pyridinium/pyrazolium salts. Exothermic but generally stable.
Halogenated Solvents (DCM, Chloroform)Compatible Ideal carrier solvents for disposal.
Ketones/Aldehydes (Acetone)Conditional May form imines (Schiff bases) over time. Generally safe for waste, but may darken/precipitate.

Emergency Spill Procedures

In the event of a benchtop spill, do not attempt to wash the material down the drain.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles. If powder is aerosolized, use N95 or P100 respiratory protection.

  • Dry Spill (Powder):

    • Do not use a vacuum (unless HEPA filtered and explosion-proof).

    • Gently cover the spill with wet paper towels to suppress dust.

    • Scoop material into a wide-mouth jar.

    • Wipe the surface with a solvent-dampened rag (Ethanol or Isopropanol).

  • Wet Spill (Solution):

    • Absorb with an inert material (Vermiculite, Universal Absorbent Pads).

    • Avoid using paper towels if the solvent is fuming nitric acid or strong oxidizer (see Compatibility Matrix).

  • Disposal of Cleanup Materials: All rags, pads, and gloves used in cleanup must be bagged and disposed of as Solid Hazardous Waste (Trace Halogenated).

References

  • Apollo Scientific. (2023).[3] Safety Data Sheet: 5-Chloro-1H-pyrazol-3-amine. Retrieved from 3

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from 4

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from 5

  • Sigma-Aldrich. (2024). Product Detail: 5-Chloro-1H-pyrazolo[4,3-b]pyridine.[6] Retrieved from

Sources

Handling

Personal protective equipment for handling 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine

Topic: Audience: Researchers, Scientists, and Drug Development Professionals. Executive Safety Summary & Risk Profile Compound Identity: Chemical Name: 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine[1][2] CAS Number: 1268522...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Safety Summary & Risk Profile

Compound Identity:

  • Chemical Name: 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine[1][2]

  • CAS Number: 1268522-21-9[1][2]

  • Molecular Weight: 168.58 g/mol [2]

  • Physical State: Solid (Powder)

Operational Hazard Classification: As a Senior Application Scientist, I categorize this compound as a High-Potency Pharmaceutical Intermediate (HPPI) . While standard GHS classifications list it as an Irritant/Sensitizer, its structural motif (aminopyrazole fused to pyridine) is a "privileged scaffold" in kinase inhibitor discovery.

  • Critical Hazard: Skin Sensitization (H317) and Respiratory Irritation (H335) . The amine functionality increases the risk of immune system sensitization upon repeated exposure.

  • Unknowns: Toxicology data (LD50) is often sparse for specific intermediates. Treat as a potent bioactive agent.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the quantity and state of the material.

Protection ZoneLow Risk (< 10 mg, Closed System)High Risk (> 10 mg, Open Handling/Weighing)Technical Rationale
Respiratory Fume Hood (Sash @ 18")Fume Hood + N95/P100 RespiratorThe amine dust is fine and electrostatic. Inhalation can trigger long-term sensitization.
Hand Protection Double Nitrile Gloves (0.11 mm min)Double Nitrile (Outer: 0.14 mm, Extended Cuff)Chlorinated heterocycles can permeate thin nitrile. Double gloving provides a "breakthrough buffer."
Eye/Face Safety Glasses (Side Shields)Chemical Goggles or Face ShieldPrevent corneal damage from basic amine dust.
Body Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat + Disposable SleevesCotton retains dust. Tyvek repels particulates, preventing migration to street clothes.

Operational Protocol: The "Zero-Contact" Workflow

This protocol uses a Self-Validating System : every step includes a check to ensure containment before proceeding.

Phase 1: Engineering Controls Setup
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.

  • Static Control: Place an ionizing fan or anti-static gun inside the hood.

    • Why? Aminopyrazoles are prone to static charge; static leads to scattering, which causes invisible contamination.

  • Waste Prep: Place a solid waste container inside the hood to avoid crossing the sash line with contaminated debris.

Phase 2: Weighing & Solubilization (The Critical Step)
  • Goal: Convert the hazardous solid into a manageable solution immediately.

  • Tare First: Place the empty vial on the balance. Tare it.

  • Transfer: Move the vial to the Fume Hood. Add the compound using a disposable spatula.

  • Gross Weighing: Cap the vial tightly before moving it back to the balance.

    • Validation: Wipe the exterior of the vial with a solvent-dampened Kimwipe. If the wipe shows residue, the vial is contaminated—re-clean.

  • Solubilization: Add solvent (DMSO/DMF) inside the hood.

    • Insight: Once in solution, the respiratory risk drops to near zero, but the skin absorption risk increases (DMSO carries solutes through skin).

Phase 3: Decontamination & Doffing

Do not walk away with contaminated PPE. Follow this logic:

DoffingProtocol start Procedure Complete wipe Wipe Surfaces (10% Bleach -> Water) start->wipe outer_gloves Remove Outer Gloves (Inside Hood) wipe->outer_gloves inspect Inspect Inner Gloves (Visible Residue?) outer_gloves->inspect wash Wash Inner Gloves (Soap/Water) inspect->wash No Residue remove_inner Remove Inner Gloves (At Exit) inspect->remove_inner Residue Found (Replace) wash->remove_inner handwash Wash Hands (20s) remove_inner->handwash

Figure 1: Safe Doffing Sequence to prevent secondary contamination.

Emergency Response & Spill Management

Scenario: Powder Spill (> 50 mg) inside Fume Hood.

  • Stop: Do not attempt to blow or brush the powder (aerosol risk).

  • Cover: Gently lay a solvent-dampened paper towel (Ethanol or Isopropanol) over the spill.

    • Mechanism:[3] This wets the powder by capillary action without scattering it.

  • Wipe: Wipe inward from the perimeter to the center.

  • Dispose: Place all cleanup materials into a dedicated "Hazardous Solid Waste" bag.

Scenario: Exposure (Skin/Eye). [2][4][5][6]

  • Skin: Wash with soap and water for 15 minutes. Avoid alcohol (it enhances absorption).

  • Eyes: Flush for 15 minutes.[3][5][7] The amine nature makes this caustic; immediate irrigation is vital to prevent corneal opacity.

Waste Disposal Logistics

Segregate waste based on chemical compatibility and regulatory codes.

Waste StreamContentsDisposal Method
Solid Hazardous Contaminated gloves, weigh boats, Kimwipes.Double-bagged, labeled "Toxic Solid Organic."
Liquid Organic Mother liquors, HPLC waste (DMSO/Acetonitrile).Standard Organic Solvent stream (High BTU incineration).
Sharps Contaminated needles/syringes.Rigid sharps container (Incineration only).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • PubChem. (2024).[8] Compound Summary: 5-chloro-1H-pyrazolo[3,4-c]pyridine (Analog Reference). National Library of Medicine. Retrieved from [Link]

Sources

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